N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
CAS No.: 1171164-14-9
Cat. No.: VC6960031
Molecular Formula: C15H24N4O2
Molecular Weight: 292.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171164-14-9 |
|---|---|
| Molecular Formula | C15H24N4O2 |
| Molecular Weight | 292.383 |
| IUPAC Name | N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C15H24N4O2/c1-15(2,3)16-14(20)19-8-6-11(7-9-19)13-18-17-12(21-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,20) |
| Standard InChI Key | PYJXZKLUSDBAPU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecule comprises three key structural elements:
-
Piperidine ring: A six-membered saturated nitrogen-containing heterocycle that confers conformational flexibility and hydrogen-bonding capabilities.
-
1,3,4-Oxadiazole ring: A five-membered aromatic heterocycle with one oxygen and two nitrogen atoms, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
-
tert-Butyl carboxamide group: A bulky substituent that improves lipophilicity and modulates pharmacokinetic properties, such as blood-brain barrier permeability .
The cyclopropyl substituent on the oxadiazole ring introduces steric constraints, potentially influencing target selectivity.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₂₂N₄O₂ |
| Molecular weight | 302.36 g/mol |
| LogP (lipophilicity) | ~2.1 (estimated) |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 4 |
Synthesis and Structural Elucidation
While no explicit synthesis protocol for this compound is documented, analogous routes from patent literature suggest a multi-step process :
-
Oxadiazole formation: Cyclopropyl carboxylic acid is converted to a hydrazide, followed by cyclization with cyanogen bromide to yield 5-cyclopropyl-1,3,4-oxadiazole-2-amine.
-
Piperidine functionalization: 4-Aminopiperidine is reacted with tert-butyl isocyanate to form the carboxamide derivative.
-
Coupling reaction: The oxadiazole and piperidine intermediates are linked via a nucleophilic substitution or palladium-catalyzed cross-coupling.
Key characterization methods include:
-
NMR spectroscopy: To confirm the integration of the cyclopropyl (δ 0.5–1.2 ppm) and tert-butyl (δ 1.2–1.4 ppm) groups.
-
Mass spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 303.4.
Pharmacological Applications
Kinase Inhibition
Structural analogs in EP2520575A1 demonstrate potent inhibition of kinases such as JAK2 and ALK . The oxadiazole ring engages in π-π stacking with hydrophobic kinase pockets, while the piperidine nitrogen forms hydrogen bonds with catalytic residues.
Metabolic Regulation
Compounds with tert-butyl carboxamides exhibit modulatory effects on G-protein-coupled receptors (GPCRs) involved in glucose metabolism . The cyclopropyl group may reduce oxidative metabolism, enhancing in vivo stability.
Future Directions
-
Target identification: Proteomic profiling to elucidate binding partners.
-
Optimization: Introducing fluorine atoms to the cyclopropyl group to improve metabolic stability.
-
Preclinical studies: Assessing bioavailability and acute toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume